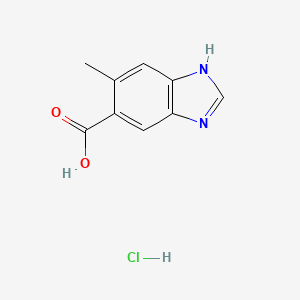
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C15H10N2O2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 282.32 . The SMILES string representation of this compound is O=C(O)C1=C(C2=CC=CC=C2)N=C(C3=NC=CC=C3)S1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of this compound is C15H10N2O2S . The molecular weight is 282.32 .Applications De Recherche Scientifique
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effect on protein-protein interactions, its potential as an inhibitor of DNA replication, and its potential as an inhibitor of the activity of several enzymes. This compound has also been studied for its potential to modulate the activity of certain receptors, including the serotonin receptor.
Mécanisme D'action
The exact mechanism of action of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins, resulting in the modulation of their activity. It is also believed that this compound can interact with certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, including protein kinases and DNA polymerases. It has also been found to have a modulatory effect on certain receptors, including the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in large quantities. It is also relatively stable, making it suitable for long-term storage. However, this compound is also toxic in high concentrations and can cause adverse effects in laboratory animals.
Orientations Futures
There are a number of potential future directions for the study of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. These include further studies of its potential as an inhibitor of DNA replication, its potential to modulate the activity of certain receptors, and its potential as a therapeutic agent. Additionally, further studies of its biochemical and physiological effects could provide insight into its potential therapeutic applications. Finally, further studies of its structure and synthesis could lead to the development of novel compounds with similar properties.
Méthodes De Synthèse
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenyl-2-pyrimidinethiol with 5-chloro-2-thioxo-1,3-thiazole-4-carboxylic acid in the presence of a base. This reaction yields this compound in high yields. Other methods of synthesis have been studied, including the use of pyridine derivatives, the use of cyclization reactions, and the use of the Biginelli reaction.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQMAOALRPAUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)




![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)





